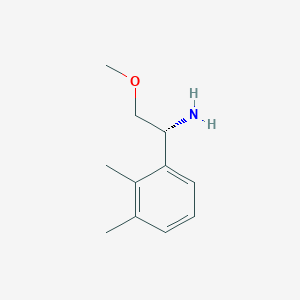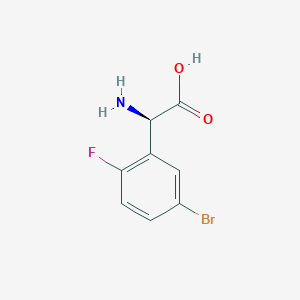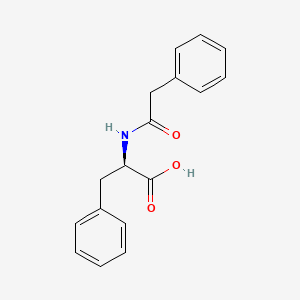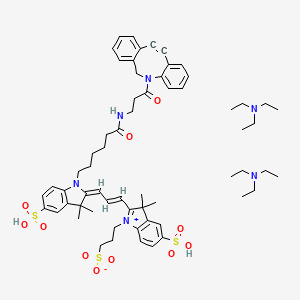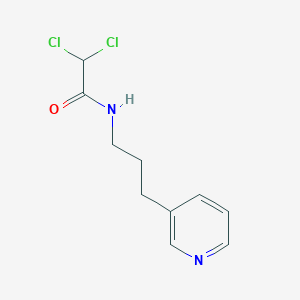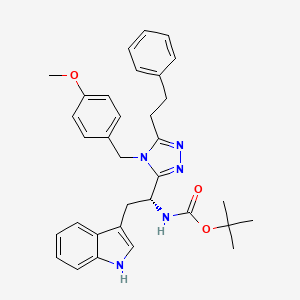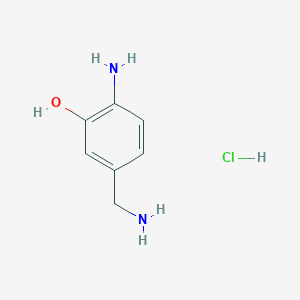
(R)-4-(1-Amino-2-methylpropyl)-2-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol is a chiral compound with significant potential in various scientific fields. This compound features a phenol group substituted with a chlorine atom and an amino group attached to a methylpropyl chain. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the 2-position.
Amination: The chlorinated phenol is then subjected to amination using ®-1-amino-2-methylpropylamine under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- ®-2-(1-Amino-2-methylpropyl)aniline
- (1S)-(−)-(1-Amino-2-methylpropyl)phosphonic acid
- 2-Amino-2-methyl-1-propanol
Uniqueness
®-4-(1-Amino-2-methylpropyl)-2-chlorophenol stands out due to its unique combination of functional groups and chiral center, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of ®-4-(1-Amino-2-methylpropyl)-2-chlorophenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
4-[(1R)-1-amino-2-methylpropyl]-2-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-6(2)10(12)7-3-4-9(13)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t10-/m1/s1 |
InChI 键 |
HXAKIUJGSPZQKX-SNVBAGLBSA-N |
手性 SMILES |
CC(C)[C@H](C1=CC(=C(C=C1)O)Cl)N |
规范 SMILES |
CC(C)C(C1=CC(=C(C=C1)O)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


